Fluocinolone acetonide-21-carboxylic acid

Description

BenchChem offers high-quality Fluocinolone acetonide-21-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluocinolone acetonide-21-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

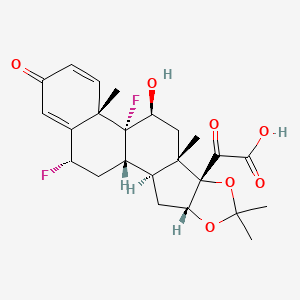

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCPFHYXHKI-BDQUCZKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147831 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106931-78-6 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106931786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUA72C1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fluocinolone Acetonide-21-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for fluocinolone acetonide-21-carboxylic acid, a significant derivative of the potent corticosteroid, fluocinolone acetonide. This document is intended for an audience with a strong background in synthetic organic chemistry and drug development, offering in-depth technical details, field-proven insights, and a discussion of the critical aspects of the synthesis.

Introduction: The Significance of Fluocinolone Acetonide and its 21-Carboxylic Acid Derivative

Fluocinolone acetonide is a synthetic corticosteroid widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its efficacy is attributed to its high affinity for the glucocorticoid receptor. The 21-carboxylic acid derivative of fluocinolone acetonide, while primarily known as a metabolite and an impurity in pharmaceutical preparations, is a molecule of significant interest.[3][4] Understanding its synthesis is crucial for several reasons:

-

Reference Standard: A pure sample of fluocinolone acetonide-21-carboxylic acid is essential as a reference standard for analytical method development, impurity profiling, and stability studies of fluocinolone acetonide formulations.

-

Metabolic Studies: The synthesis allows for the production of sufficient quantities of the metabolite for in-depth pharmacological and toxicological evaluation.

-

Prodrug Development: Carboxylic acid derivatives of corticosteroids can serve as precursors for the development of novel prodrugs with altered pharmacokinetic profiles.

This guide will focus on the chemical transformation of the C21-hydroxyl group of fluocinolone acetonide into a carboxylic acid, a key and challenging step in its synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of fluocinolone acetonide-21-carboxylic acid logically starts from the readily available fluocinolone acetonide. The core of the synthesis lies in the selective oxidation of the primary hydroxyl group at the C21 position to a carboxylic acid, without affecting the other sensitive functional groups within the steroid nucleus.

The proposed synthetic pathway is a two-step oxidation process:

-

Initial Oxidation to the Aldehyde: The primary alcohol at C21 is first oxidized to the corresponding aldehyde.

-

Further Oxidation to the Carboxylic Acid: The intermediate aldehyde is then further oxidized to the final carboxylic acid product.

This two-step approach, or a direct one-pot oxidation, requires a careful selection of oxidizing agents to ensure high selectivity and yield.

Key Transformation: Selective Oxidation of the C21-Hydroxyl Group

The primary challenge in this synthesis is the selective oxidation of the C21-hydroxyl group in the presence of a secondary hydroxyl group at C11, a ketone at C20, and a di-substituted double bond in the A-ring of the steroid. Several oxidation methods are available for the conversion of primary alcohols to carboxylic acids; however, not all are suitable for a complex molecule like fluocinolone acetonide.

Causality Behind Experimental Choices: Selecting the Right Oxidant

Several oxidizing agents were considered, with the following rationale for selection:

-

Chromium-Based Reagents (e.g., Jones Reagent, PDC): While effective, strong chromium-based oxidants like Jones reagent (CrO3 in sulfuric acid) can be harsh and may lead to side reactions or degradation of the steroid core.[5][6] Pyridinium dichromate (PDC) in dimethylformamide (DMF) is a milder alternative known to oxidize non-conjugated primary alcohols to carboxylic acids.[7][8] However, the use of chromium reagents raises environmental and safety concerns due to their toxicity.

-

Dess-Martin Periodinane (DMP): DMP is a mild and selective reagent for oxidizing primary alcohols to aldehydes.[9] However, it typically does not directly yield the carboxylic acid and would necessitate a second oxidation step.

-

TEMPO-Mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that, in the presence of a co-oxidant, selectively catalyzes the oxidation of primary alcohols.[10][11] This method is known for its mild reaction conditions and high selectivity, making it an excellent candidate for the oxidation of the C21-hydroxyl group in fluocinolone acetonide.[12][13] A two-step, one-pot procedure using TEMPO with sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO2) has been shown to be effective for converting primary alcohols to carboxylic acids in complex molecules.[14]

Based on this analysis, a TEMPO-mediated oxidation is the recommended pathway due to its high selectivity, mild reaction conditions, and avoidance of heavy metal oxidants.

Proposed Synthesis Pathway Diagram

Caption: Proposed two-step oxidation of fluocinolone acetonide.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents

-

Fluocinolone Acetonide (Starting Material)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be determined)

-

Sodium chlorite (NaClO2)

-

Sodium dihydrogen phosphate (NaH2PO4)

-

2-Methyl-2-butene

-

Dichloromethane (DCM)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step-by-Step Methodology: One-Pot Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve fluocinolone acetonide (1.0 eq) in a mixture of dichloromethane (DCM) and tert-butanol (t-BuOH) (e.g., 10:1 v/v).

-

Addition of Catalyst and Buffer: Add TEMPO (0.1 eq) and an aqueous solution of sodium dihydrogen phosphate (NaH2PO4) to the reaction mixture.

-

Initial Oxidation to Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise while vigorously stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the First Oxidation: Once the initial oxidation is complete, add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining NaOCl.

-

Second Oxidation to Carboxylic Acid: To the same reaction mixture, add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO2) (4.0 eq) in water. Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid, as monitored by TLC.

-

Work-up and Extraction: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of acetic acid to ensure the carboxylic acid is protonated and elutes properly.

-

Characterization: The purified fluocinolone acetonide-21-carboxylic acid should be characterized by:

-

1H and 13C NMR Spectroscopy: To confirm the structure and the presence of the carboxylic acid group.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Data Presentation: Expected Outcomes

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

| ¹H NMR | Disappearance of the C21-CH₂OH protons and appearance of a downfield shifted signal for the C20=O group. |

| ¹³C NMR | Appearance of a signal for the carboxylic acid carbon (~170-180 ppm). |

| Mass Spectrum | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product. |

| IR Spectrum (cm⁻¹) | Broad O-H stretch (~2500-3300) and C=O stretch (~1700-1725) of the carboxylic acid. |

Conclusion

The synthesis of fluocinolone acetonide-21-carboxylic acid, while challenging, is achievable through a carefully selected and executed oxidation protocol. The TEMPO-mediated oxidation offers a mild and selective method for the conversion of the C21-hydroxyl group to a carboxylic acid. This in-depth technical guide provides a robust framework for researchers and drug development professionals to successfully synthesize this important corticosteroid derivative for use as a reference standard and in further pharmacological investigations. The principles and methodologies described herein can also be adapted for the synthesis of other corticosteroid-21-oic acids.

References

-

TEMPO-Mediated Oxidations. Organic Reactions. 2011 , 77, 1-337. [Link]

-

Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis. Journal of Biological Chemistry. 2011 , 286(48), 41550-41561. [Link]

-

-

Alcohol Oxidations. Wipf Group, University of Pittsburgh. 2006 . [Link]

-

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

-

Proposed mechanisms for the TEMPO mediated oxidation reaction of alcohols in a basic medium. ResearchGate. [Link]

-

A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry. 2007 , 72(19), 7423-7426. [Link]

-

Selective oxidation of secondary over primary hydroxyl group. ResearchGate. 2025 . [Link]

-

Synthesis of corticosteroid derivatives containing the 20.beta.-Ol-21-al side chain. Steroids. 1985 , 45(3-4), 231-239. [Link]

-

Steroid carboxylic acids. ResearchGate. [Link]

-

Oxidation of corticosteroids to steroidal carboxylic acids by an enzyme preparation from hamster liver. Biochemistry. 1977 , 16(17), 3810-3814. [Link]

- Process for the partial reduction of C21-steroid carboxylic acids and their esters into C21-steroid alcohols.

-

Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology. 2021 . [Link]

-

Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Nature Chemistry. 2017 , 9(10), 970-976. [Link]

-

PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry. [Link]

-

Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules. 2011 , 17(1), 231-247. [Link]

-

Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. Journal of Steroid Biochemistry. 1982 , 16(4), 547-554. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. 2015 . [Link]

-

Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. 2024 . [Link]

-

Scheme 1. Synthesis of fluocinolone acetonide 21-(2-phenoxypropionate). ResearchGate. [Link]

-

Pathways of C 21 steroids synthesis in 21OHD. HSD3B2, 3 -hydroxysteroid. ResearchGate. [Link]

-

17.7: Oxidation of Alcohols. Chemistry LibreTexts. 2024 . [Link]

-

Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. 2015 . [Link]

-

Mechanism for oxidation of primary alcohols to carboxylic acids. Chemistry Stack Exchange. 2016 . [Link]

-

General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. 2017 . [Link]

-

Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. 2023 . [Link]

-

Mixed-culture fermentation for enhanced C21-hydroxylation of glucocorticoids. Journal of Biotechnology. 2020 , 314-315, 23-29. [Link]

-

Green Synthesis of Pharmaceutical Steroids. MDPI. 2018 . [Link]

- Preparation method of fluocinolone acetonide.

-

Steroid - Isolation, Extraction, Purification. Britannica. 2026 . [Link]

-

Jones Oxidation. Organic Chemistry Portal. [Link]

-

Steroid Hormones and Therapeutically Related Compounds. SlideShare. [Link]

-

Jones oxidation. Wikipedia. [Link]

- Selective oxidation of steroid alcohols.

-

An improved synthesis of fluocinolone acetonide and process research of the 6α, 9α-fluorination. ResearchGate. 2015 . [Link]

-

Solubilization of fluocinolone acetonide by cosolvents and surfactants for buccal solution preparation. Thai Journal of Pharmaceutical Sciences. 2018 , 42(2), 79-87. [Link]

-

Preparation and stability of fluocinolone acetonide premicroemulsion concentrates and microemulsions for oral lichen planus treatment. Chulalongkorn University Digital Collections. 2019 . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN116768961A - Preparation method of fluocinolone acetonide - Google Patents [patents.google.com]

- 3. CAS 106931-78-6: Fluocinolone Acetonide-21-carboxylic Acid [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. TEMPO [organic-chemistry.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization of Fluocinolone Acetonide EP Impurity A

Focus: Structural Elucidation, Formation Mechanism, and Analytical Profiling of the 21-Carboxylic Acid Derivative.

Executive Summary

In the high-stakes landscape of corticosteroid development, the control of impurities is not merely a compliance exercise but a critical determinant of drug safety and stability. For Fluocinolone Acetonide (FA) , a potent synthetic glucocorticoid, EP Impurity A represents a primary oxidative degradation product.

Contrary to common misconceptions that confuse it with the hydrolysis product (Fluocinolone free alcohol), EP Impurity A is chemically defined as Fluocinolone Acetonide-21-carboxylic acid . Its formation is driven by the oxidation of the C-21 primary hydroxyl group, a pathway sensitive to trace metal catalysis and oxidative stress during manufacturing and storage.

This guide provides a definitive technical framework for the identification, formation analysis, and chromatographic separation of Impurity A, designed for application scientists and quality control leads.

Chemical Identity & Structural Insight

To accurately characterize Impurity A, one must distinguish it from the parent molecule and other degradants (such as Impurity C, the hydrolysis product). Impurity A retains the acetonide ketal bridge but undergoes oxidation at the C-21 position.

Comparative Chemical Profile

| Feature | Fluocinolone Acetonide (Parent) | EP Impurity A (Target) |

| Systematic Name | 6α,9-Difluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione | 6α,9-Difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid |

| CAS Number | 67-73-2 | 106931-78-6 |

| Molecular Formula | C₂₄H₃₀F₂O₆ | C₂₄H₂F₂O₇ |

| Molecular Weight | 452.49 g/mol | 466.47 g/mol |

| Functional Change | Primary Alcohol (-CH₂OH) at C21 | Carboxylic Acid (-COOH) at C21 |

| Polarity | Moderate (Neutral) | High (Acidic, ionizable) |

| EP Designation | API | Impurity A |

Critical Insight: The shift from a hydroxyl to a carboxylic acid group at C21 significantly alters the molecule's pKa, making Impurity A highly sensitive to mobile phase pH changes during HPLC analysis.

Formation Mechanism: The Oxidative Pathway

The formation of Impurity A is an oxidative process. Unlike hydrolysis, which attacks the acetonide ring (C16/C17), this pathway targets the ketol side chain.

Mechanism of Action[10][13][14]

-

Initiation: The C-21 primary alcohol is susceptible to auto-oxidation, often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) or exposure to light/oxygen.

-

Intermediate: Formation of the C-21 aldehyde (Fluocinolone Acetonide-21-aldehyde, often designated as Impurity D).[1]

-

Final Oxidation: Rapid oxidation of the aldehyde to the carboxylic acid (Impurity A).

Visualization: Oxidative Degradation Pathway

Figure 1: Step-wise oxidative degradation of Fluocinolone Acetonide leading to Impurity A via the aldehyde intermediate.

Analytical Characterization Strategy

HPLC Separation Logic

Separating the acidic Impurity A from the neutral parent requires a robust Reversed-Phase (RP-HPLC) method.

-

Stationary Phase: C18 (Octadecylsilyl) is standard.

-

Mobile Phase pH: Crucial.

-

Neutral pH:[2] Impurity A exists as a carboxylate anion (COO⁻), eluting very early (near void volume) due to high polarity.

-

Acidic pH (Recommended): Using 0.1% Phosphoric or Formic acid suppresses ionization (COOH form), increasing retention and allowing it to elute closer to, but still before, the parent peak due to the intrinsic polarity of the acid group relative to the alcohol.

-

Mass Spectrometry (LC-MS) Identification

-

Ionization Mode: ESI Negative (ESI-) is often more sensitive for carboxylic acids, but ESI Positive (ESI+) works for the steroid backbone.

-

Diagnostic Shift:

-

Parent [M+H]⁺: m/z 453.

-

Impurity A [M+H]⁺: m/z 467 (+14 Da mass shift corresponding to -2H +O).

-

Experimental Protocols

Protocol A: High-Resolution HPLC Method (EP Aligned)

This protocol ensures the resolution of Impurity A from the parent and other related substances (like Impurity C).

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q or equivalent)

-

Phosphoric Acid (85%)

Instrument Parameters:

-

Column: End-capped C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 238 nm (Max absorption for the conjugated diene system).

-

Temperature: 30°C.

-

Injection Volume: 20 µL.

Mobile Phase Configuration:

-

Solvent A: Water adjusted to pH 2.5 with Phosphoric Acid (prevents tailing of Impurity A).

-

Mode: Isocratic or Gradient.

-

Isocratic Suggestion: 60% A / 40% B.

-

Note: Impurity A (Acid) will elute before Fluocinolone Acetonide (Parent).

-

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Impurity A and Parent.

-

Tailing Factor: < 1.5 for the Impurity A peak (acidic mobile phase is critical here).

Protocol B: Isolation/Enrichment for Characterization

To confirm identity via NMR, you may need to generate the impurity in situ if a standard is unavailable.

-

Stress Condition: Dissolve 50 mg Fluocinolone Acetonide in 50 mL of Methanol/Water (50:50).

-

Catalyst: Add 100 µL of 3% Hydrogen Peroxide (H₂O₂).

-

Incubation: Stir at room temperature for 24-48 hours.

-

Monitoring: Inject into HPLC. The peak appearing at Relative Retention Time (RRT) ~0.6-0.8 (method dependent) is likely Impurity A.

Regulatory & Compliance Context (ICH Q3A/B)

Under ICH guidelines, Impurity A is considered a degradation product.

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10% (Requires structural confirmation via MS/NMR).

-

Qualification Threshold: > 0.15% (Requires toxicological assessment).

Control Strategy: To minimize Impurity A formation in final drug products (creams/ointments):

-

Chelating Agents: Add EDTA to formulation to sequester trace metals.

-

Antioxidants: Use BHT or BHA if the vehicle is susceptible to oxidation.

-

pH Control: Maintain formulation pH slightly acidic (pH 4.0-5.5) to stabilize the steroid backbone, though this does not directly stop oxidation, it prevents base-catalyzed degradation.

Workflow: Method Validation for Impurity A

Figure 2: Validation workflow ensuring the analytical method can accurately quantify Impurity A at trace levels.

References

-

European Pharmacopoeia (Ph.[5][6] Eur.) . Monograph 0494: Fluocinolone Acetonide. 10th Edition. Strasbourg, France: EDQM.

-

SynThink Research Chemicals . Fluocinolone Acetonide EP Impurity A Characterization Data (CAS 106931-78-6). [7]

-

Molcan Corporation . Fluocinolone Acetonide Impurity Standards and Chemical Structure.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Fluocinolone Acetonide.

-

Pharmaffiliates . Fluocinolone Acetonide Impurity Profiling.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Fluocinolone Acetonide - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. uspbpep.com [uspbpep.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

High-Performance Liquid Chromatography Strategy for the Quantification of Fluocinolone Acetonide-21-Carboxylic Acid

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the stability profiling and quality control of corticosteroid formulations. It addresses the specific challenge of quantifying Fluocinolone Acetonide-21-carboxylic acid (EP Impurity A), the primary oxidative degradation product of Fluocinolone Acetonide.[1]

Introduction & Scientific Context

Fluocinolone Acetonide (FA) is a potent synthetic corticosteroid used extensively in dermatological preparations.[1][2] While the acetonide moiety at C16/C17 stabilizes the D-ring, the primary alcohol at the C21 position is highly susceptible to oxidative degradation.

Upon exposure to oxidative stress (peroxides in excipients, metal ions, or air), the C21-hydroxyl group undergoes a two-step oxidation: first to an aldehyde (Fluocinolone Acetonide-21-aldehyde, EP Impurity D), and subsequently to the stable carboxylic acid derivative, Fluocinolone Acetonide-21-carboxylic acid (EP Impurity A; CAS 106931-78-6).[1]

Why Focus on Impurity A?

-

Regulatory Mandate: As a significant degradant, it falls under ICH Q3B(R2) guidelines.[1] It is explicitly listed in the European Pharmacopoeia (EP) as Impurity A.[1]

-

Chromatographic Challenge: Unlike the lipophilic parent drug, Impurity A is an ionizable weak acid (pKa ~4.5).[1] In standard neutral or slightly acidic mobile phases, it may ionize, leading to poor retention (elution in the void volume) or severe peak tailing.

-

Potency Correlation: The formation of Impurity A represents a direct stoichiometric loss of the active pharmaceutical ingredient (API).

Method Development Strategy: The "Why" Behind the Protocol

To successfully quantify Impurity A alongside the parent molecule, the chromatographic system must be engineered to handle the polarity difference between the carboxylic acid and the neutral steroid.

Critical Parameter: Mobile Phase pH[1][3]

-

The Problem: At pH > 4.5, Impurity A exists as a carboxylate anion (

).[1] Anions are repelled by the stationary phase silanols and are too polar to interact with the C18 chains, resulting in co-elution with the solvent front. -

The Solution: The mobile phase pH must be maintained between 2.0 and 3.0 . This suppresses ionization (

), rendering the impurity sufficiently hydrophobic to retain on a C18 column.[1]

Critical Parameter: Column Selection[1]

-

Choice: A C18 (Octadecyl) column with high carbon load and end-capping.[1]

-

Rationale: End-capping reduces secondary interactions between the free silanols of the silica support and the polar carboxylic acid, ensuring sharp peak shape and preventing tailing.

Experimental Protocol

Reagents and Standards[1][2][4][5][6][7][8]

-

Reference Standard: Fluocinolone Acetonide EP Impurity A (Fluocinolone Acetonide-21-carboxylic acid).[1][3][4]

-

API Standard: Fluocinolone Acetonide USP/EP.[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][5]

-

Buffer Reagents: Orthophosphoric acid (85%), Potassium Dihydrogen Phosphate (

).[1]

Chromatographic Conditions

This method uses a gradient elution to capture the early-eluting polar acid (Impurity A) while eluting the late-retaining parent (FA) within a reasonable runtime.[1]

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Inertsil ODS-3V or Kromasil C18 (250 mm x 4.6 mm, 5 µm) |

| Column Temp | 30°C ± 1°C |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 238 nm (Max absorption of the dienone system) |

| Injection Vol | 20 µL |

| Run Time | 25 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |

|---|---|---|---|

| 0.0 | 70 | 30 | Initial hold for polar acid retention |

| 5.0 | 70 | 30 | Isocratic hold |

| 15.0 | 40 | 60 | Linear ramp to elute Parent FA |

| 20.0 | 40 | 60 | Wash |

| 21.0 | 70 | 30 | Return to initial |

| 25.0 | 70 | 30 | Re-equilibration |[1][5]

Sample Preparation (Cream/Ointment Matrix)

Extraction from semi-solid matrices is the largest source of error.[1] This protocol uses "Freeze-Precipitation" to remove lipid excipients without clogging SPE cartridges.[1]

-

Weighing: Accurately weigh 1.0 g of sample (Cream/Ointment) into a 50 mL centrifuge tube.

-

Dispersion: Add 10 mL of Methanol . Vortex vigorously for 2 minutes to disperse the matrix.

-

Extraction: Sonicate at 40°C for 15 minutes. (Heat melts the petrolatum/wax base, allowing Methanol to extract the steroid).

-

Precipitation: Place the tube in a freezer (-20°C) for 30 minutes. The lipid excipients will solidify/precipitate.

-

Clarification: Centrifuge at 5000 rpm for 10 minutes (refrigerated centrifuge preferred).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizing the Degradation Pathway

Understanding the chemical genesis of Impurity A is vital for root-cause analysis in stability failures.

Figure 1: Oxidative degradation pathway of Fluocinolone Acetonide leading to Impurity A. Note the intermediate aldehyde is often transient.[1]

Method Validation & System Suitability

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before every analysis batch.

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Impurity A and Parent FA | Ensures accurate integration of the trace impurity. |

| Tailing Factor ( | < 1.5 for Impurity A | Critical check for mobile phase pH correctness.[1] If |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |

| Theoretical Plates | > 5000 | Ensures column efficiency.[1] |

Relative Retention Times (Approximate)

-

Impurity A (Acid): ~0.45 - 0.55 RRT (Elutes ~6-7 mins)[1]

-

Fluocinolone Acetonide: 1.00 RRT (Elutes ~13-14 mins)[1]

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample extraction to final reporting.

Calculations

Quantify Impurity A using the external standard method. Do not assume the Response Factor (RF) is 1.0, as the chromophore environment changes slightly with the oxidation of the C21 position.

[1]Where:

- = Peak area of Impurity A in sample.[1]

- = Peak area of Impurity A in standard solution.[1]

- = Concentration of Standard (mg/mL).[1]

- = Concentration of Sample (mg/mL).[1]

- = Potency of the Impurity Standard (decimal).

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Fluocinolone Acetonide Monograph 01/2008:0494. (Lists Impurity A as Fluocinolone acetonide-21-carboxylic acid).[1][3][4]

-

PubChem . Fluocinolone Acetonide-21-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Note: Search via CAS 106931-78-6 or parent structure).[1]

-

Sridhar, S., et al. (2019).[1][2] "Stability indicating development and validation for simultaneous estimation of ciprofloxacin and fluocinolone RP-HPLC method." International Journal of Pharmacy and Analytical Research. Available at: [Link][1]

-

Gimeno, P., et al. (2016).[1][6] "HPLC–UV method for the identification and screening of hydroquinone, ethers of hydroquinone and corticosteroids."[6] Journal of Chromatographic Science. Available at: [Link][1]

Sources

- 1. Fluocinolone Acetonide-21-carboxylic Acid (>90%) [lgcstandards.com]

- 2. ijpar.com [ijpar.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. CAS 106931-78-6: Fluocinolone Acetonide-21-carboxylic Acid [cymitquimica.com]

- 5. Fluocinolone | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ricerca.unich.it [ricerca.unich.it]

Application Note: Forced Degradation Studies of Fluocinolone Acetonide

[1][2][3]

Executive Summary & Regulatory Context

This guide provides a comprehensive technical protocol for conducting forced degradation (stress testing) studies on Fluocinolone Acetonide (FA) . Designed for analytical scientists and formulation engineers, this document moves beyond generic guidelines to address the specific physicochemical vulnerabilities of the FA molecule.

The protocols herein adhere to ICH Q1A(R2) (Stability Testing of New Drug Substances and Products) and ICH Q1B (Photostability), ensuring that the generated data supports:

Chemical Basis of Degradation

To design an effective stress study, one must understand the molecule's "breaking points." Fluocinolone Acetonide is a synthetic fluorinated corticosteroid.[8] Its stability is dictated by three primary functional groups:

-

The 16,17-Acetonide Group: A cyclic ketal protecting the 16

,17 -

The C-21 Primary Hydroxyl: Susceptible to oxidation (to aldehydes/acids) and esterification. In alkaline conditions, the dihydroxyacetone side chain (C17-C21) undergoes oxidative rearrangement (Mattox rearrangement) or degradation to 17-ketosteroids.

-

The

Diene System: Susceptible to photolytic degradation and addition reactions.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes anticipated for Fluocinolone Acetonide.

Caption: Predicted degradation pathways for Fluocinolone Acetonide showing acid-catalyzed ketal hydrolysis and base-mediated side-chain instability.

Experimental Design & Protocols

Preparation of Stock Solutions

Standard Stock Solution (1000 µg/mL):

-

Weigh 50 mg of Fluocinolone Acetonide Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Methanol (HPLC Grade).

-

Note: Methanol is preferred over Acetonitrile for solubility, but ensure it is compatible with your mobile phase.

Stress Conditions Summary

The target degradation is 5% to 20% . If degradation exceeds 20%, secondary degradation products may interfere. If <5%, increase stress intensity.

| Stress Type | Stressor | Conditions | Target Mechanism |

| Acid Hydrolysis | 0.1 N HCl | 60°C for 4–8 hours | Acetonide cleavage |

| Base Hydrolysis | 0.1 N NaOH | RT for 1–2 hours | Side-chain rearrangement |

| Oxidation | 3% H₂O₂ | RT for 2–6 hours | C-21 Oxidation |

| Thermal | Heat (Solid State) | 80°C for 7 days | Thermal instability |

| Photolytic | UV / Vis Light | 1.2M lux[9]·hr / 200 W·hr/m² | Diene isomerization |

Detailed Step-by-Step Protocols

A. Acid-Induced Degradation[5][6][7]

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Add 5.0 mL of 0.1 N HCl .

-

Place in a water bath at 60°C .

-

Sampling: Withdraw aliquots at 0, 2, 4, and 8 hours.

-

Neutralization: Cool to RT. Neutralize with an equimolar amount of 0.1 N NaOH (approx 5.0 mL) before final dilution.

-

Dilute to volume with Mobile Phase.

B. Base-Induced Degradation (Critical Control)

Corticosteroids are extremely labile in base. Proceed with caution.

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Add 5.0 mL of 0.01 N NaOH (Start weak).

-

Keep at Room Temperature (25°C) .

-

Sampling: Check immediately at 15 min, 1 hour, and 2 hours.

-

Neutralization: Quench immediately with 0.01 N HCl to pH 7.0.

-

Observation: Yellowing of the solution indicates formation of enol-aldehydes or glyoxals.

C. Oxidative Degradation

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Add 5.0 mL of 3% Hydrogen Peroxide (H₂O₂) .

-

Keep at Room Temperature in the dark (to isolate oxidation from photolysis).

-

Dilute to volume with Mobile Phase after 6 hours.

D. Photolytic Degradation (Solid State)

-

Spread ~100 mg of API thinly (approx 1 mm thick) in a quartz petri dish.

-

Expose to a light source satisfying ICH Q1B (e.g., Xenon arc lamp).

-

Target: 1.2 million lux hours (Visible) and 200 W·hr/m² (UV).

-

Dark Control: Wrap a parallel sample in aluminum foil and place alongside the test sample to distinguish thermal effects from light effects.

Analytical Methodology (HPLC-UV)

To quantify degradation, a Stability-Indicating Method (SIM) is required. The following conditions are optimized for resolving FA from its polar hydrolytic degradants.

Instrument: HPLC with PDA (Photo Diode Array) detector.

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Wavelength | 238 nm (Lambda max for FA) |

| Injection Vol | 20 µL |

| Column Temp | 30°C |

Gradient Program:

-

0-5 min: 70% A / 30% B (Isocratic hold for polar degradants)

-

5-25 min: Linear ramp to 30% A / 70% B

-

25-30 min: Isocratic at 30% A / 70% B

-

30-35 min: Re-equilibration to 70% A / 30% B

Data Analysis & Validation Logic

Mass Balance Calculation

A self-validating protocol must track Mass Balance to ensure no degradants are "missing" (e.g., retained on column or volatile).

Acceptance Criteria: Mass balance should be between 95.0% and 105.0% .

Peak Purity (The "Self-Validating" Step)

Using a PDA detector is mandatory.

-

Extract spectra for the main FA peak in all stressed samples.

-

Compare the Purity Angle vs. Purity Threshold (Waters Empower) or Match Factor (Agilent).

-

Logic: If Purity Angle < Purity Threshold, the peak is spectrally homogeneous (no co-eluting degradants).

Workflow Diagram

This workflow ensures a logical progression from stress to validation.

Caption: Iterative workflow for optimizing stress conditions and validating method specificity.

Troubleshooting & Expert Insights

-

Issue: Rapid degradation in Base.

-

Insight: Corticosteroids like FA possess an

-ketol group at C17-C21. In NaOH, this rearranges anaerobically to glyoxals or oxidizes aerobically to etienic acids. This reaction is fast. Solution: Use weaker base (0.01N NaOH) or shorter timeframes (minutes, not hours).

-

-

Issue: Low Mass Balance in Acid.

-

Insight: The hydrolysis product (Fluocinolone) is significantly more polar. Ensure your gradient starts with enough aqueous phase (e.g., 70% Buffer) to retain and resolve this early-eluting peak; otherwise, it elutes in the void volume.

-

-

Issue: Precipitation during Neutralization.

-

Insight: FA has low water solubility.[10] When neutralizing acid/base samples, local high aqueous concentrations can precipitate the API. Solution: Add Methanol before adding the neutralizing agent to maintain solubility.

-

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][9][11][12] (2003).[11][13] Available at: [Link]

-

International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][11] (1996).[11] Available at: [Link]

-

Srinivasu, P., et al. "A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products."[5][6][7][14] American Journal of Analytical Chemistry, 1.03 (2010): 113. Available at: [Link]

- Timmins, P., et al. "Hydrolysis of fluocinolone acetonide in aqueous solution." Journal of Pharmacy and Pharmacology, 31.S1 (1979). (Provides mechanistic insight into the acetonide hydrolysis).

-

Gunjal, H.G., et al. "Results of forced degradation of HCA, DEX, and FCA by HPLC analysis." ResearchGate.[7] Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. helago-sk.sk [helago-sk.sk]

- 5. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]

- 6. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. onyxipca.com [onyxipca.com]

- 10. Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICH Official web site : ICH [ich.org]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. semanticscholar.org [semanticscholar.org]

Application Note: A Protocol for the Systematic Isolation and Characterization of Fluocinolone Acetonide Degradation Products

Introduction: The Imperative of Purity in Corticosteroid Therapeutics

Fluocinolone acetonide (6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione) is a potent synthetic glucocorticoid widely employed in topical formulations for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The formation of degradation products, arising from exposure to various stress factors during manufacturing, storage, or even patient use, can lead to a reduction in potency, alteration of bioavailability, and potentially, the emergence of toxic species.[3][4] Therefore, a comprehensive understanding and isolation of these degradants are critical for ensuring drug safety, stability, and regulatory compliance.

This application note provides a detailed, field-proven protocol for the systematic generation, separation, and isolation of fluocinolone acetonide degradation products. It moves beyond a simple listing of steps to explain the underlying scientific rationale, empowering researchers to adapt and troubleshoot the methodology effectively. The protocol is designed as a self-validating system, incorporating checkpoints to ensure data integrity and reproducibility.

Part 1: Unraveling the Degradation Pathways of Fluocinolone Acetonide

To effectively isolate degradation products, one must first induce their formation in a controlled manner that mimics real-world stability challenges. Fluocinolone acetonide, like many corticosteroids, is susceptible to degradation through several key chemical pathways.

-

Hydrolytic Degradation: The molecule is vulnerable to both acid and base-catalyzed hydrolysis.[5] Studies on its degradation in topical cream formulations have shown that pH is a critical factor, with reaction mechanisms involving catalysis by both hydrogen and hydroxide ions.[5] The primary sites for hydrolysis are likely the C21 ester (if present, as in the related compound fluocinonide) and the 16,17-acetonide group.[6][7]

-

Oxidative Degradation: The steroid nucleus can be susceptible to oxidation. The presence of reactive oxygen species, potentially generated during formulation or exposure to certain conditions, can lead to the formation of oxidized derivatives.[3][4][8] Studies on the related compound fluocinonide have confirmed significant degradation under peroxide stress.[9][10]

-

Photodegradation: Fluocinolone acetonide is photolabile, particularly under UV-B and, to a lesser extent, UV-A irradiation.[3][4] This photodegradation can proceed via radical mechanisms, leading to a variety of photoproducts.[3][11] One identified photoproduct is a toxic 17-hydroperoxy derivative, highlighting the safety implications of this degradation pathway.[3][4]

Forced Degradation: A Predictive Strategy

Forced degradation (or stress testing) is a cornerstone of stability-indicating method development, as mandated by the International Conference on Harmonization (ICH) guidelines.[10] By subjecting the drug substance to exaggerated stress conditions, we can rapidly generate the degradation products that are likely to form under normal storage conditions over a longer period.

Caption: Workflow for generating degradation products via forced degradation.

Part 2: A Step-by-Step Protocol for Isolation

This section details the experimental workflow, from inducing degradation to the final isolation of individual degradant species using semi-preparative chromatography.

Experimental Protocol 1: Forced Degradation of Fluocinolone Acetonide

Objective: To generate a sufficient quantity and variety of degradation products for subsequent analysis and isolation.

Materials:

-

Fluocinolone Acetonide Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Hydrochloric Acid (HCl), 1N

-

Sodium Hydroxide (NaOH), 1N

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

Purified Water (Type I)

-

Volumetric flasks, pipettes, reflux condenser, heating mantle/water bath, photostability chamber.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Fluocinolone Acetonide at a concentration of 1.0 mg/mL in methanol.

-

Acid Hydrolysis:

-

Transfer 5 mL of the stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 1N HCl.

-

Reflux the solution at 60°C for 4 hours.

-

Cool to room temperature, neutralize with 1N NaOH, and dilute to volume with methanol.

-

-

Base Hydrolysis:

-

Transfer 5 mL of the stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 1N NaOH.

-

Keep the solution at room temperature for 2 hours.

-

Neutralize with 1N HCl and dilute to volume with methanol.

-

-

Oxidative Degradation:

-

Transfer 5 mL of the stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to volume with methanol.

-

-

Photolytic Degradation:

-

Transfer 5 mL of the stock solution into a quartz cuvette or a suitable transparent container.

-

Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, run a dark control sample wrapped in aluminum foil.

-

-

Thermal Degradation (Control):

-

Transfer 5 mL of the stock solution to a 25 mL volumetric flask.

-

Keep the solution at 60°C for 48 hours, protected from light.

-

Cool to room temperature and dilute to volume with methanol.

-

Causality Note: The conditions (time, temperature, reagent concentration) are starting points and should be optimized to achieve approximately 10-20% degradation of the parent drug. This level ensures the generation of significant secondary degradants without completely consuming the active pharmaceutical ingredient (API).

Experimental Protocol 2: UPLC-PDA-MS Method for Separation and Identification

Objective: To develop a high-resolution separation method capable of resolving fluocinolone acetonide from all process-related impurities and generated degradation products.

Instrumentation & Conditions:

| Parameter | Specification |

| Instrumentation | UPLC system with Photodiode Array (PDA) and Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| PDA Detection | 240 nm (with spectral scan from 200-400 nm) |

| Gradient Program | Time (min) |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100 - 1000 |

Causality Note: A C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar steroids.[9][10] A gradient elution is essential to resolve early-eluting polar degradants from the more retained parent compound and non-polar degradants within a reasonable runtime.[9][10][12] The use of a PDA detector allows for peak purity assessment, while a high-resolution mass spectrometer (like Q-ToF) provides accurate mass data for preliminary identification of degradant structures.

Experimental Protocol 3: Semi-Preparative HPLC for Isolation

Objective: To isolate milligram quantities of the major degradation products for definitive structural elucidation.

-

Method Scaling: Scale up the analytical UPLC method to a semi-preparative HPLC system. This involves:

-

Using a larger dimension column (e.g., 10 mm internal diameter) packed with a larger particle size stationary phase (e.g., 5 µm) of the same chemistry (C18).

-

Adjusting the flow rate and gradient proportionally to maintain separation fidelity. The new flow rate (F2) can be estimated using the formula: F2 = F1 × (d2²/d1²), where F1 and d1 are the flow rate and diameter of the analytical column, and F2 and d2 are for the preparative column.

-

Increasing the concentration of the stressed sample to be injected.

-

-

Fraction Collection:

-

Inject the concentrated, stressed sample mixture onto the semi-preparative system.

-

Monitor the elution profile using a UV detector at 240 nm.

-

Collect fractions corresponding to each major degradation peak using an automated fraction collector. Collect the eluent in separate, labeled tubes for each peak of interest.

-

-

Purity Check & Pooling:

-

Re-analyze a small aliquot of each collected fraction using the analytical UPLC method (Protocol 2) to confirm its purity.

-

Pool the pure fractions corresponding to the same degradation product.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to obtain the isolated solid degradant.

-

Caption: The integrated workflow from forced degradation to final isolation.

Part 3: Characterization and Data Presentation

The isolated compounds should be subjected to advanced spectroscopic analysis, such as high-resolution mass spectrometry (for elemental composition) and Nuclear Magnetic Resonance (NMR) spectroscopy (for definitive structural elucidation).[9][10]

Table: Example UPLC-MS Data for Fluocinolone Acetonide and Degradation Products

| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Stress Condition |

| DP-1 (Hydrolysis) | 4.2 | 413.1745 | Fluocinolone (de-acetonide) | Acid/Base |

| Fluocinolone Acetonide | 8.5 | 453.1858 | Parent Drug | - |

| DP-2 (Oxidation) | 8.9 | 469.1807 | Hydroxy-fluocinolone acetonide | Oxidative |

| DP-3 (Photolysis) | 9.3 | 485.1756 | Hydroperoxy-fluocinolone acetonide | Photolytic |

Note: The data presented are illustrative examples based on potential degradation pathways.

Part 4: Ensuring Trustworthiness: A Self-Validating System

The reliability of this entire protocol hinges on the performance of the analytical method. A self-validating system ensures that the data generated are accurate and reproducible.

-

System Suitability Testing (SST): Before any sample analysis, an SST solution containing fluocinolone acetonide and a closely related compound (e.g., triamcinolone acetonide) should be injected.[13] Key parameters like resolution (>2.0), tailing factor (<1.5), and theoretical plates (>10,000) must be met to ensure the chromatographic system is performing optimally.

-

Specificity and Peak Purity: The use of a PDA detector is crucial. It allows for the assessment of peak purity across all degradant peaks, ensuring that each isolated fraction corresponds to a single component.

-

Mass Balance: A critical validation parameter in forced degradation studies is the mass balance.[9][10] This calculation confirms that the decrease in the amount of the parent drug is quantitatively reflected in the increase in the sum of all degradation products. A mass balance close to 100% indicates that the analytical method is capable of detecting all significant degradants.

Caption: Logical flow for ensuring protocol trustworthiness and data validation.

Conclusion

This application note provides a robust and scientifically grounded framework for the isolation of fluocinolone acetonide degradation products. By integrating controlled forced degradation, high-resolution analytical separation, and systematic semi-preparative isolation, researchers can confidently generate, separate, and purify these critical compounds. The emphasis on explaining the causality behind protocol choices and incorporating self-validating checks ensures that the methodology is not only effective but also reliable and adaptable. The successful isolation and subsequent characterization of these degradants are fundamental steps in developing safer, more stable, and more effective corticosteroid drug products.

References

-

Miolo, G., et al. (2005). Photochemistry and phototoxicity of fluocinolone 16,17-acetonide. Photochemistry and Photobiology, 81(2), 439-446. Available at: [Link]

-

Srinivasu, P., et al. (2010). A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products. American Journal of Analytical Chemistry, 1(3), 113-126. Available at: [Link]

-

Kenley, R. A., et al. (1987). Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation. Pharmaceutical Research, 4(4), 342-347. Available at: [Link]

-

Miolo, G., et al. (2005). Photochemistry and Phototoxicity of Fluocinolone 16,17-Acetonide. ResearchGate. Available at: [Link]

-

Poprzen, V., et al. (2014). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. Molecules, 19(6), 7698-7711. Available at: [Link]

-

Srinivasu, P., et al. (2010). A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products. SCIRP. Available at: [Link]

-

Abbas, S. S., et al. (2015). Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulations with a photodegradation kinetic study. RSC Advances, 5(54), 43178-43194. Available at: [Link]

-

Kubiak-Tomaszewska, G., et al. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Cosmetics, 7(1), 1. Available at: [Link]

-

Bailey, F., & Brittain, P. N. (1972). The quantitative determination of fluocinolone acetonide and acetonide acetate in formulated products by high pressure liquid chromatography. Journal of Pharmacy and Pharmacology, 24(6), 425-428. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fluocinolone Acetonide: Properties and Synthesis Insights. Pharmaffiliates. Available at: [Link]

-

Tantawy, M. A., et al. (2022). Two Validated Chromatographic Methods for Determination of Ciprofloxacin HCl, One of its Specified Impurities and Fluocinolone Acetonide in Newly Approved Otic Solution. Journal of Chromatographic Science, 60(7), 634-642. Available at: [Link]

-

Poprzen, V., et al. (2014). Solvolysis of six fluocinolone acetonide esters. ResearchGate. Available at: [Link]

-

Jain, P. S., et al. (2014). Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Fluocinolone Acetonide and Miconazole Nitrate in Ointment. Austin Chromatography, 1(1), 3. Available at: [Link]

-

Tantawy, M. A., et al. (2023). Classical versus chemometrics tools for spectrophotometric determination of fluocinolone acetonide, ciprofloxacin HCl and ciprofloxacin impurity-A in their ternary mixture. BMC Chemistry, 17(1), 49. Available at: [Link]

-

Tantawy, M. A., et al. (2023). Classical versus chemometrics tools for spectrophotometric determination of fluocinolone acetonide, ciprofloxacin HCl and ciprofloxacin impurity-A in their ternary mixture. PMC. Available at: [Link]

-

USP. (2025). Fluocinolone Acetonide. USP-NF. Available at: [Link]

-

Al-Khateeb, L. A., et al. (2020). Stability-indicating HPLC-DAD assay for simultaneous quantification of hydrocortisone 21 acetate, dexamethasone, and fluocinolone acetonide in cosmetics. Journal of Analytical Science and Technology, 11(1), 33. Available at: [Link]

-

Kenley, R. A., et al. (1987). Temperature An PH Dependence of Fluocinolone Acetonide Degradation in A Topical Cream Formulation. Scribd. Available at: [Link]

-

Werawatganone, P., et al. (2017). Solubilization of fluocinolone acetonide by cosolvents and surfactants for buccal solution preparation. Thai Journal of Pharmaceutical Sciences, 41(4), 179-184. Available at: [Link]

-

Srinivasu, P., et al. (2010). A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products. SCIRP. Available at: [Link]

-

Fredriksson, M., et al. (2011). Combined use of algorithms for peak picking, peak tracking and retention modelling to optimize the chromatographic conditions for liquid chromatography-mass spectrometry analysis of fluocinolone acetonide and its degradation products. Analytica Chimica Acta, 704(1-2), 80-90. Available at: [Link]

-

El-Gindy, A., et al. (2014). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. University of Chemical Technology and Metallurgy. Available at: [Link]

-

Gavan, N. A., et al. (1997). Effect of Percutaneous Absorption of Fluocinolone Acetonide on the Activity of Superoxide Dismutase and Total Antioxidant Status in Patients with Psoriasis. Skin Pharmacology, 10(3), 156-160. Available at: [Link]

-

Gavan, N. A., et al. (1997). The effect of percutaneous absorption of fluocinolone acctonide on... ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Photochemistry and phototoxicity of fluocinolone 16,17-acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]

- 11. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulations with a photodegradation kinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Fluocinolone Acetonide - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

Troubleshooting & Optimization

Overcoming matrix effects in Fluocinolone acetonide-21-carboxylic acid analysis

Status: Operational Ticket ID: FA-21-COOH-MX-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary: The Matrix Challenge

You are likely here because you are observing severe signal suppression, poor recovery, or retention time shifts when analyzing Fluocinolone Acetonide-21-Carboxylic Acid (FA-21-COOH) in biological matrices (plasma, urine, or ocular tissue).

The Core Problem: Unlike the parent drug (Fluocinolone Acetonide), which is a neutral lipophilic steroid, the 21-carboxylic acid metabolite is an anionic (acidic) species .[1]

Standard "generic" corticosteroid methods (typically Liquid-Liquid Extraction with MTBE or simple Protein Precipitation) fail here because:

-

Polarity Mismatch: The acidic metabolite does not partition well into non-polar LLE solvents.

-

Ion Suppression: Endogenous phospholipids (Glycerophosphocholines) co-elute and compete for ionization in the source, specifically suppressing the deprotonated

signal required for this acidic metabolite.[1]

This guide provides a self-validating workflow to eliminate these matrix effects using Orthogonal Selectivity .

Module 1: Sample Preparation (The Root Cause)

Why "Dilute and Shoot" Fails

Protein precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample. These phospholipids (m/z 496, 524, 758, etc.) accumulate on your column and elute unpredictably, often right where your polar metabolite sits.[1]

The Solution: Mixed-Mode Anion Exchange (MAX) SPE

We must exploit the chemical difference between the neutral parent and the acidic metabolite . A Mixed-Mode Anion Exchange (MAX) cartridge is the only robust way to separate the acidic analyte from neutral phospholipids.[1]

Protocol: MAX SPE Workflow

Note: This protocol assumes a 30 mg / 1 cc cartridge.

| Step | Solvent/Buffer | Mechanism / Rationale |

| 1. Pre-treatment | Dilute Plasma 1:1 with 5% NH₄OH in Water | CRITICAL: High pH (pH > 10) ensures FA-21-COOH is fully ionized (deprotonated) to bind to the anion exchange resin.[1] |

| 2. Condition | 1 mL Methanol | Activates the hydrophobic chains of the sorbent. |

| 3. Equilibrate | 1 mL Water | Prepares the column for aqueous loading. |

| 4. Load | Pre-treated Sample | Analyte binds via Ionic Interaction (Acid to Amine) AND Hydrophobic Interaction . |

| 5. Wash 1 | 1 mL 5% NH₄OH in Water | Removes proteins and salts. Keeps analyte ionized. |

| 6. Wash 2 | 1 mL Methanol | The Matrix Removal Step. Removes neutral steroids (parent drug) and hydrophobic phospholipids. The analyte stays bound via ionic retention. |

| 7. Elute | 1 mL 2% Formic Acid in Methanol | Release Step. Acidifies the environment, neutralizing the carboxylic acid. The ionic bond breaks, releasing the purified metabolite. |

Module 2: Chromatographic Separation

Column Selection Strategy

Standard C18 columns often suffer from "dewetting" with the high aqueous content needed to retain polar acids.

-

Recommended Phase: Phenyl-Hexyl or C18 with Polar Embedding .[1]

-

Why? The Phenyl ring provides "pi-pi" interactions with the steroid backbone, offering alternative selectivity to standard hydrophobicity.[1] This pulls the steroid away from lysophospholipids.

Mobile Phase Chemistry

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for steroids).

-

Note: Do not use Ammonium Fluoride if switching between positive/negative modes, as it can suppress protonation in positive mode for the parent drug.

Module 3: Visualization of the Solution

The following diagram illustrates the "Orthogonal Selectivity" logic used in the MAX SPE protocol described above.

Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) for isolating acidic metabolites from neutral phospholipid matrix.[1]

Module 4: Troubleshooting FAQs

Q1: I am seeing a 10-fold drop in sensitivity for the metabolite compared to the parent drug. Is this normal?

A: Yes, but it can be improved.

-

Cause: Carboxylic acids ionize best in Negative ESI mode (

), while the parent Fluocinolone Acetonide ionizes in Positive ESI mode ( -

Fix: If your method tries to run both in Positive mode, the acidic metabolite will have very poor protonation efficiency.

Q2: My Internal Standard (IS) response varies wildly between samples.

A: This is the hallmark of Phospholipid Suppression .

-

Diagnosis: Monitor the phospholipid transition m/z 184 > 184 (Positive mode parent scan) or specific transitions like m/z 496 > 184 . If these peaks co-elute with your IS, your data is invalid.[1]

-

Fix: Switch to the MAX SPE protocol outlined in Module 1. If you are already using SPE, ensure your "Wash 2" is strong enough (100% MeOH) to strip the phospholipids before elution.[1]

Q3: The metabolite peak is splitting or tailing.

A: This is likely a pH mismatch or Solvent Strength issue.

-

Cause: Injecting a high-organic eluent (from SPE) directly onto a high-aqueous initial gradient.[1]

-

Fix: Evaporate the SPE eluate to dryness under Nitrogen and reconstitute in a solvent matching your initial mobile phase (e.g., 90% Water / 10% ACN).

-

Secondary Cause: If the mobile phase pH is near the pKa of the acid (~4.5), the molecule splits between ionized and neutral states. Ensure Mobile Phase A is acidic (pH ~2.5 with 0.1% Formic Acid) to keep it fully protonated (neutral) during chromatography for sharp peaks.[1]

References

-

FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]

-

Furey, A., et al. (2013). Ion suppression; a critical review on causes and controls. Talanta, 115, 104-122.[1] [Link][1]

-

Thermo Fisher Scientific. Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[1][Link]

Sources

Technical Support Center: Method Development for Trace Level Detection of Fluocinolone Acetonide-21-Carboxylic Acid

Welcome to the technical support center for the bioanalysis of Fluocinolone Acetonide-21-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of this key metabolite at trace concentrations. As a carboxylic acid metabolite of a potent synthetic corticosteroid, its accurate measurement in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the practical challenges and scientific reasoning behind method development choices.

Introduction to the Analyte

Fluocinolone Acetonide-21-Carboxylic Acid is a primary metabolite of Fluocinolone Acetonide, a synthetic corticosteroid used in various topical preparations. The parent drug undergoes oxidation at the C-21 position to form this acidic metabolite. Monitoring its low-level presence in biological fluids like plasma and urine is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.

Chemical Structure and Properties:

-

Chemical Name: 6α,9-Difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid

-

Molecular Formula: C₂₄H₂₈F₂O₇[1]

-

Key Functional Group: Carboxylic Acid (-COOH)

-

Expected pKa: The carboxylic acid moiety makes the molecule acidic, lending it to specific extraction strategies and favoring negative ion mode mass spectrometry.

Sample Preparation: The Foundation of Trace Analysis

Effective sample preparation is the most critical step in achieving reliable trace-level quantification. Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[3][4]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the most effective sample preparation technique for extracting this acidic metabolite from plasma or urine?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable, but SPE is often preferred for its superior cleanup, higher throughput, and potential for automation.[3]

-

Solid-Phase Extraction (SPE): This is generally the recommended approach. For an acidic analyte like Fluocinolone acetonide-21-carboxylic acid, a mixed-mode polymeric sorbent with both reversed-phase and anion-exchange properties (e.g., Oasis MAX) can provide exceptional selectivity and cleanup.[4][5] The dual retention mechanism allows for the binding of the analyte via hydrophobic interaction and ionic interaction of the deprotonated carboxylic acid group.

-

Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique. By manipulating the pH of the aqueous sample, you can selectively extract the analyte. For this acidic compound, acidifying the sample to a pH at least 2 units below its pKa will ensure it is in its neutral, more nonpolar form, facilitating its extraction into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[6][7]

Q2: If I choose SPE, how do I select the correct sorbent and optimize the procedure?

A2: The choice of sorbent is dictated by the analyte's chemistry.

-

Sorbent Selection:

-

Mixed-Mode Anion Exchange (e.g., Oasis MAX): Highly recommended. The anion exchange functionality specifically retains acidic compounds, allowing for stringent washing steps to remove neutral and basic interferences.[4]

-

Polymeric Reversed-Phase (e.g., Oasis HLB): A good alternative. These sorbents offer high capacity and are stable across a wide pH range, allowing for pH manipulation to optimize retention and washing.[3][4]

-

Silica-Based Reversed-Phase (e.g., C18): A traditional choice, but can suffer from lower recovery for more polar metabolites and requires careful pH control to avoid sorbent degradation.[3]

-

-

Optimization Strategy: The key is a systematic approach: Load, Wash, Elute.

-

Conditioning & Equilibration: Always condition the sorbent with an organic solvent (e.g., methanol) and then equilibrate with an aqueous solution matching the pH of your sample load. This activates the sorbent.[3]

-

Sample Load: Pre-treat your sample by adjusting the pH. For a mixed-mode anion exchange sorbent, adjust the pH to be ~2 units above the analyte's pKa to ensure the carboxylic acid is deprotonated (negatively charged) and binds to the anion exchanger.

-

Wash Steps: This is where selectivity is achieved. Use a weak organic wash (e.g., 5% methanol) to remove hydrophilic interferences. Follow with a pH-adjusted aqueous wash to remove compounds that are not ionically bound.

-

Elution: Elute the analyte by disrupting both the hydrophobic and ionic interactions. This is typically done with an acidified organic solvent (e.g., 2% formic acid in methanol), which neutralizes the carboxylic acid, breaking the ionic bond with the sorbent.

-

Q3: My sample matrix is urine. Do I need to consider deconjugation?

A3: Yes, it is highly probable. Carboxylic acid metabolites are often conjugated with glucuronic acid or sulfate in a process known as Phase II metabolism. To measure the total concentration (conjugated + unconjugated), you must first cleave these conjugates using enzymatic hydrolysis with β-glucuronidase/arylsulfatase (from sources like Helix pomatia) prior to extraction.[5]

Troubleshooting Guide: Sample Preparation

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | 1. Incomplete elution from SPE sorbent. 2. Analyte breakthrough during sample loading or washing. 3. Incorrect pH for LLE. 4. Adsorption to container surfaces. | 1. Increase the organic strength or acid/base concentration in the elution solvent. 2. Ensure sample loading flow rate is slow (~1 mL/min). Reduce organic content in wash steps. 3. For LLE, ensure aqueous phase pH is >2 units below analyte pKa for extraction into organic solvent. 4. Use low-adsorption polypropylene tubes and silanized glassware. |

| High Matrix Effects / Ion Suppression | 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts). 2. Insufficiently selective sample cleanup. | 1. Introduce a stronger organic wash step in your SPE protocol. For LLE, consider a back-extraction step.[8] 2. Switch to a more selective SPE sorbent (e.g., from reversed-phase to mixed-mode). 3. Use phospholipid removal plates/cartridges. |

| Poor Reproducibility (%CV > 15%) | 1. Inconsistent SPE column packing or manual processing. 2. Emulsion formation during LLE. 3. Variability in evaporation and reconstitution steps. | 1. Use an automated SPE system for consistency. Ensure columns do not go dry before sample loading.[3] 2. Add salt ("salting out") to the aqueous phase or centrifuge at a higher speed to break emulsions.[8] 3. Use a stable, isotopically labeled internal standard. Reconstitute in a solvent that ensures complete dissolution. |

Liquid Chromatography (LC) Method Development

The LC separation step is crucial for resolving the analyte from isomers and matrix components that were not removed during sample preparation, thereby minimizing ion suppression.

Workflow for LC Method Development

Caption: A typical workflow for developing a robust LC method.

Frequently Asked Questions (FAQs): LC Method